![molecular formula C8H7N3O2 B7968952 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B7968952.png)
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a carboxylic acid group at the third position of the pyrazole ring and a methyl group at the first position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. This reaction forms a pyrazole intermediate.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction. This can be achieved by reacting the pyrazole intermediate with a suitable pyridine precursor under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the third position of the pyrazole ring through a carboxylation reaction. This can be achieved by reacting the pyrazolopyridine intermediate with carbon dioxide under high pressure and temperature.
Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through a methylation reaction. This can be achieved by reacting the pyrazolopyridine intermediate with a methylating agent such as methyl iodide.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group or the methyl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other compounds to form larger molecules. Common reagents for condensation reactions include aldehydes and ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It is also used as a probe for studying biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. It is also used in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. The specific molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be compared with other similar compounds, including:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but lacks the carboxylic acid group at the third position of the pyrazole ring.
1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but has a pyrimidine ring instead of a pyridine ring.
1H-pyrazolo[4,3-c]pyridine: This compound has a similar fused ring system but has a different arrangement of the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-4-9-3-2-5(6)7(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWHCMIGVDLGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
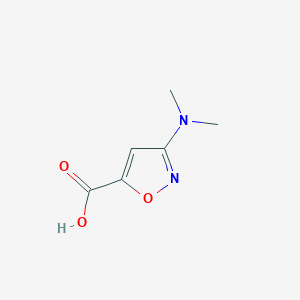
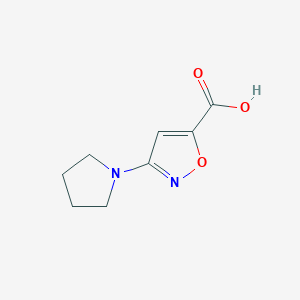
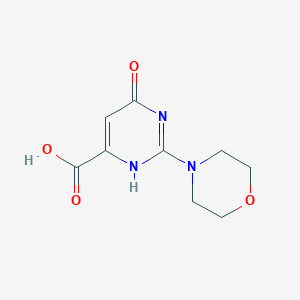
![3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one](/img/structure/B7968893.png)
![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
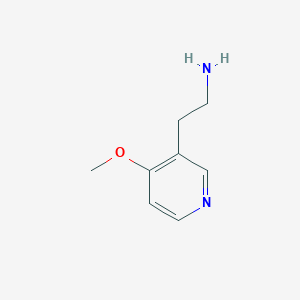
![3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968922.png)
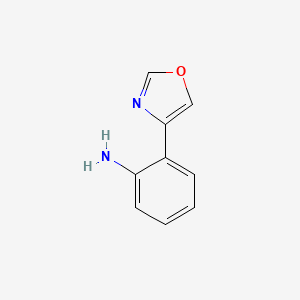
![2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
![3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968946.png)
![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7968955.png)
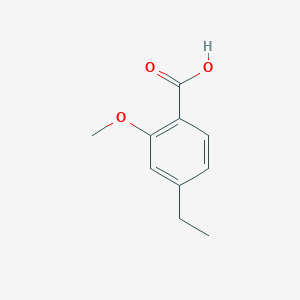
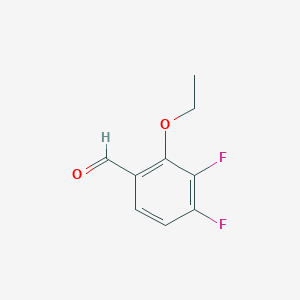
![2-cyclopropyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968978.png)
